N,N',N''-Methylidynetrisformamide N,N',N''-Methylidynetrisformamide N,N′,N′′-Methylidynetrisformamide is also referred as tris(formamido)methane.

Brand Name: Vulcanchem
CAS No.: 4774-33-8
VCID: VC3773205
InChI: InChI=1S/C4H7N3O3/c8-1-5-4(6-2-9)7-3-10/h1-4H,(H,5,8)(H,6,9)(H,7,10)
SMILES: C(=O)NC(NC=O)NC=O
Molecular Formula: C4H7N3O3
Molecular Weight: 145.12 g/mol

N,N',N''-Methylidynetrisformamide

CAS No.: 4774-33-8

Cat. No.: VC3773205

Molecular Formula: C4H7N3O3

Molecular Weight: 145.12 g/mol

* For research use only. Not for human or veterinary use.

N,N',N''-Methylidynetrisformamide - 4774-33-8

Specification

CAS No. 4774-33-8
Molecular Formula C4H7N3O3
Molecular Weight 145.12 g/mol
IUPAC Name N-(diformamidomethyl)formamide
Standard InChI InChI=1S/C4H7N3O3/c8-1-5-4(6-2-9)7-3-10/h1-4H,(H,5,8)(H,6,9)(H,7,10)
Standard InChI Key HNPCDFJZADHNHD-UHFFFAOYSA-N
SMILES C(=O)NC(NC=O)NC=O
Canonical SMILES C(=O)NC(NC=O)NC=O

Introduction

Chemical Identity and Structure

N,N',N''-Methylidynetrisformamide (CAS No. 4774-33-8) is an organic compound with the molecular formula C₄H₇N₃O₃ and a molecular weight of 145.12 g/mol . It belongs to the amide functional group category and is also known by several synonyms including tris(formamido)methane, triformamidomethane, and N,N',N''-methanetriyltriformamide .

The compound features a central carbon atom bonded to three nitrogen atoms, each of which is part of a formamide group. Its structure can be represented by the SMILES notation: [H]C(=O)NC(NC([H])=O)NC([H])=O . The InChI representation is 1S/C4H7N3O3/c8-1-5-4(6-2-9)7-3-10/h1-4H,(H,5,8)(H,6,9)(H,7,10) , which characterizes its molecular structure unambiguously within chemical databases and literature.

The three-dimensional structure of this molecule features a central methine group with three formamide substituents arranged around it. This unique arrangement contributes to its specialized reactivity in organic synthesis applications.

Physical and Chemical Properties

N,N',N''-Methylidynetrisformamide exhibits distinctive physical and chemical properties that determine its behavior in various chemical reactions and applications. These properties are summarized in the following table:

PropertyValueSource
Physical FormWhite crystalline solid
Melting Point170-172°C (decomposition)
Boiling Point720.5±55.0°C (Predicted)
Density1.280±0.06 g/cm³ (Predicted)
Water Solubility25 mg/mL (clear, colorless solution)
pKa12.69±0.23 (Predicted)
Flash Point355.6°C

The compound demonstrates good solubility in formamide and can be dissolved in aprotic dipolar solvents such as dimethylformamide (DMF) or dimethylacetamide (DMA) upon heating . This solubility profile is particularly relevant for its applications in organic synthesis as it determines the suitable reaction media for transformations involving this compound.

The compound undergoes decomposition when heated to its melting point, which is an important consideration for its handling and application in thermal processes . This thermal instability necessitates careful temperature control during reactions involving N,N',N''-Methylidynetrisformamide.

Preparation Methods

Several synthetic routes have been developed for the preparation of N,N',N''-Methylidynetrisformamide, each with specific advantages depending on the available starting materials and desired scale of production.

Reaction of Triethyl Orthoformate with Formamide

One established method involves the reaction of triethyl orthoformate with formamide under mineral acid catalysis . This reaction proceeds according to the following equation:

HC(OC₂H₅)₃ + 3 HCONH₂ → HC(NHCHO)₃ + 3 C₂H₅OH

This approach represents one of the classical methods for synthesizing N,N',N''-Methylidynetrisformamide and is well-documented in the literature .

Reaction with Acyl Chlorides

Another synthetic pathway involves the reaction of excess formamide with various inorganic and organic acyl chlorides, including phosphorus trichloride (PCl₃), phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), acetyl chloride, benzoyl chloride, and ethyl chloroformate . These reactions proceed via iminium salt intermediates to yield N,N',N''-Methylidynetrisformamide .

Alkylation Methods

Alkylating reagents such as dialkyl sulfates, alkyl sulfonates, or triethyloxonium tetrafluoroborate can transform formamide to N,N',N''-Methylidynetrisformamide via alkoxymethyleneiminium salts and formamidinium salt intermediates . Among these methods, the reaction of dimethyl sulfate with formamide is considered the most straightforward approach for preparing the compound .

The selection of an appropriate synthetic method depends on factors such as the availability of starting materials, scale of production, and specific requirements for purity of the final product.

Applications and Uses

N,N',N''-Methylidynetrisformamide serves several specialized functions in organic chemistry and chemical synthesis, particularly in the development of heterocyclic compounds.

Source of Formamide

The compound functions as a source of formamide in certain chemical transformations . This property makes it valuable in reactions where controlled release of formamide is required.

Building Block in Heterocyclic Synthesis

N,N',N''-Methylidynetrisformamide is employed as a precursor for N-formylformamidine (H₂N-CH=N-CHO) and the N-formylformimidoyl group (H-C=NHCHO) . These functional groups are important building blocks in the synthesis of various heterocyclic compounds, which have applications in pharmaceutical development, agricultural chemistry, and materials science.

Specialized Organic Transformations

The unique structure of this compound, featuring three formamide groups attached to a central carbon atom, makes it useful for specialized organic transformations where multiple formamide functionalities are required . Its reactivity pattern differs from simple formamide, providing synthetic chemists with additional tools for complex molecule construction.

Recent Research Developments

Scientific literature indicates continued interest in N,N',N''-Methylidynetrisformamide as a specialized reagent in organic synthesis. A peer-reviewed paper by Grakauskas, published in The Journal of Organic Chemistry, describes the synthesis of tris(carboalkoxyamino)methane and N-carbethoxyiminocarboxylic acid esters, which are related to the chemistry of N,N',N''-Methylidynetrisformamide .

Current research applications focus on exploring the compound's potential in developing new methodologies for heterocyclic synthesis, particularly in creating complex nitrogen-containing structures that may have applications in medicinal chemistry and materials science. The specialized reactivity of the tris-formamido functionality continues to attract interest in the development of novel synthetic pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator